molecular formula C19H21N5O2 B2445327 N-benzyl-2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]acetamide CAS No. 1001798-32-8

N-benzyl-2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]acetamide

Cat. No.: B2445327
CAS No.: 1001798-32-8
M. Wt: 351.41
InChI Key: FDCQKMFMKBAOJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been carried out by alkylation process of pyrazoles with poly (bromomethyl) using the t-BuOK/THF . The 1 H-NMR, 13 C-NMR, and IR spectroscopic data of these ligands have been fully assigned .


Molecular Structure Analysis

The crystalline structure of one compound was completely determined by single-crystal X-ray diffraction at 111 K and room temperature together with the isobaric thermal expansion . DFT calculations were performed in order to predict the most probable geometry of the organometallic complexes formed by these two new ligands and copper (II) ions .


Chemical Reactions Analysis

The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . The results demonstrated that factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .

Scientific Research Applications

Synthesis and Biological Potential

  • A study highlighted the synthesis of pyrimidine linked pyrazole heterocyclics, demonstrating their potential in creating compounds with significant insecticidal and antibacterial activities. These compounds were synthesized using microwave irradiation, which is a novel approach to cyclocondensation, indicating a promising route for developing bioactive molecules with applications in agriculture and medicine (Deohate & Palaspagar, 2020).

Antimicrobial Applications

  • Further research into pyrimidine and pyrazole derivatives revealed their antimicrobial potential. The synthesis of new heterocycles incorporating antipyrine moiety demonstrated their efficacy against selected microorganisms, suggesting the chemical's utility in developing new antimicrobial agents (Bondock et al., 2008).

Imaging and Diagnostic Applications

  • Another study focused on the radiosynthesis of a selective radioligand, showcasing the chemical's application in positron emission tomography (PET) for imaging the translocator protein (18 kDa). This application is crucial for understanding and diagnosing neuroinflammatory processes, demonstrating the compound's relevance in neuroscience and medical imaging (Dollé et al., 2008).

Anticancer Research

  • In the realm of cancer research, the design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been explored for their in vitro cytotoxic activity against cancer cell lines. This study illuminates the chemical's potential as a backbone for developing anticancer agents, marking an important step towards novel cancer therapeutics (Al-Sanea et al., 2020).

Properties

IUPAC Name

N-benzyl-2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-13-10-18(26)23(19(21-13)24-15(3)9-14(2)22-24)12-17(25)20-11-16-7-5-4-6-8-16/h4-10H,11-12H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCQKMFMKBAOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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